REACTION_CXSMILES
|
[CH:1]1([C:4]2[O:8][N:7]=[C:6]([C:9]([OH:11])=O)[CH:5]=2)[CH2:3][CH2:2]1.Cl.[CH3:13][NH:14][O:15][CH3:16].Cl.CN(C)CCCN=C=NCC>>[CH3:16][O:15][N:14]([CH3:13])[C:9]([C:6]1[CH:5]=[C:4]([CH:1]2[CH2:2][CH2:3]2)[O:8][N:7]=1)=[O:11] |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=CC(=NO1)C(=O)O
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
that described in Example 1 d
|
Duration
|
1 d
|
Name
|
|
Type
|
product
|
Smiles
|
CON(C(=O)C1=NOC(=C1)C1CC1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |